molecular formula C11H10N2O2 B2581995 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid CAS No. 952958-67-7

1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2581995
CAS No.: 952958-67-7
M. Wt: 202.213
InChI Key: HTJYLYCUSXCALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Chemical Structure and Properties This compound belongs to the class of organic molecules known as imidazole-4-carboxylic acids. The parent structure of this family, 1H-imidazole-4-carboxylic acid, is a well-known biochemical reagent used as a biological material or organic compound in life science research . Compounds within this class often exhibit high melting points; for instance, 1H-imidazole-4-carboxylic acid itself melts at 294-295 °C . Research Applications and Value Derivatives of the imidazole-4-carboxylic acid scaffold are of significant interest in medicinal and organic chemistry research. This structural motif is frequently explored in the design and synthesis of potential bioactive molecules. For example, various substituted imidazole-4-carboxylic acids have been investigated as key intermediates or final compounds in pharmaceutical research for developing receptor antagonists . The specific substitution pattern on the nitrogen atoms and the phenyl ring in this compound makes it a valuable building block for creating chemical diversity libraries or for structure-activity relationship (SAR) studies. Handling and Safety As a research chemical, appropriate safety procedures should be followed. While a specific safety data sheet for this exact compound was not identified in the search results, related imidazole carboxylic acids can be irritants . Researchers should handle this material using personal protective equipment, including gloves and eyeshields, and refer to the specific material safety data sheet provided with the product.

Properties

IUPAC Name

1-(3-methylphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJYLYCUSXCALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbenzylamine with glyoxal in the presence of ammonium acetate, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The acid group undergoes standard transformations:

a) Esterification

  • Reagents : Acetic anhydride, 95–100°C.

  • Product : Methyl/ethyl esters (e.g., ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate) .

b) Acid Chloride Formation

  • Reagents : Oxalyl chloride, catalytic DMF in DCM.

  • Conditions : Room temperature, 1–48 hours.

  • Yield : >90% .

ReagentSolventTimeYield
Oxalyl chlorideDCM1–48 h90–95%

c) Reduction to Alcohol

  • Reagents : LiAlH₄ in THF.

  • Conditions : 0–50°C, 12-hour reaction.

  • Product : (1-(3-Methylphenyl)-1H-imidazol-4-yl)methanol.

  • Yield : 47.5% .

Nucleophilic Substitution

The imidazole ring participates in regioselective substitutions:

a) Arylation at N1

  • Reagents : Aryl halides, Pd catalysts.

  • Conditions : Microwave-assisted, 120°C.

  • Note : Limited by steric hindrance from the 3-methylphenyl group .

b) Halogenation

  • Reagents : NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide).

  • Position : C2 or C5 of the imidazole ring.

  • Yield : 60–75% (varies with halogen) .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

  • Conditions : 140–230°C, alkali metal carbonates, 2–350 bar CO₂.

  • Product : 1-(3-Methylphenyl)-1H-imidazole.

  • Yield : 50–70% .

Biological Activity Correlation

Derivatives show modulated bioactivity based on substituents:

  • Antiviral : Carboxylic acid derivatives inhibit HIV-1 integrase (33–45% at 100 µM) .

  • Anticancer : Ester derivatives exhibit cytotoxicity (CC₅₀ = 50.4 µM) .

Spectroscopic Characterization

Key NMR data for structural validation:

  • ¹H NMR :

    • Imidazole CH: δ 7.6 ppm (singlet).

    • 3-Methylbenzyl CH₃: δ 2.3 ppm (singlet) .

  • ¹³C NMR :

    • Carboxylic acid COOH: δ 167 ppm.

    • Imidazole C4: δ 137 ppm .

Stability and Reactivity Notes

  • pH Sensitivity : Deprotonates above pH 5.5, forming a water-soluble carboxylate .

  • Thermal Stability : Decomposes above 230°C under CO₂ pressure .

Scientific Research Applications

Antiviral Activity

Research indicates that 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid exhibits significant antiviral properties. A study demonstrated its effectiveness against various viral strains, showing potential as a therapeutic agent in antiviral drug development.

Antimicrobial Activity

The compound has shown promising results against bacterial strains, particularly those resistant to conventional antibiotics. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

Antidiabetic Potential

In vitro studies have highlighted the compound's potential as an α-glucosidase inhibitor, which is crucial for managing diabetes. The IC50 values indicate strong inhibitory activity, suggesting its utility in diabetes management.

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, impacting critical metabolic pathways. Its imidazole moiety is particularly effective in inhibiting enzymes involved in various biochemical processes.

Protein-Ligand Interactions

Research has focused on the interactions between this compound and target proteins, revealing insights into its binding affinity and mechanism of action. This knowledge is vital for drug design and understanding metabolic regulation.

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its role as a ligand in coordination chemistry is also noteworthy, facilitating the development of new materials with desired properties.

Study on Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral activity of imidazole derivatives, including this compound. The findings indicated effective inhibition rates against specific viruses, supporting further exploration in antiviral drug development .

Antimicrobial Efficacy Research

Another research initiative focused on the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated significant antibacterial activity, highlighting its potential as an alternative treatment option .

Data Tables

Application Area Activity IC50 Value Reference
AntiviralInhibition of viral replicationNot specifiedStudy on antiviral activity
AntimicrobialInhibition of bacterial growthNot specifiedAntimicrobial efficacy research
Antidiabeticα-glucosidase inhibitionStrong potentialAntidiabetic studies

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, modulating the activity of the target. The carboxylic acid group can also participate in ionic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid 3-Methylphenyl (position 1) C₁₁H₁₀N₂O₂ 202.21 Intermediate for bioactive molecules
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl C₁₀H₇ClN₂O₂ 222.63 Higher acidity due to electron-withdrawing Cl; purity ≥97%
1-(4-Bromophenyl)-5-(3-methylphenyl)-1H-imidazole-4-carboxylic acid 4-Bromophenyl, 3-methylphenyl C₁₇H₁₄BrN₂O₂ 357.02 Dual substituents enhance steric bulk; used in antimicrobial studies
1-(3-Trifluoromethylphenyl)-1H-imidazole-4-carboxylic acid 3-CF₃ group C₁₁H₇F₃N₂O₂ 256.19 Strong electron-withdrawing effects; impacts solubility and receptor binding
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid 4-Fluorophenyl C₁₀H₇FN₂O₂ 206.17 Fluorine enhances metabolic stability; used in drug discovery

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylphenyl group in the parent compound is electron-donating, increasing electron density on the imidazole ring. In contrast, halogenated derivatives (e.g., Cl, Br, F) or trifluoromethyl groups enhance acidity and polarity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound pKa (Carboxylic Acid) Log P Solubility (mg/mL) Stability
This compound ~3.8–4.2* 1.9 12.5 (DMSO) Stable at RT
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid ~3.5–3.9 2.4 8.2 (DMSO) Hygroscopic
1-Methyl-1H-imidazole-2-carboxylic acid 4.1 0.7 >20 (Water) Oxidative degradation

*Estimated based on analogs; direct data unavailable.

Key Observations:

  • Acidity : Chlorophenyl and trifluoromethyl derivatives exhibit lower pKa values due to electron-withdrawing effects, enhancing deprotonation .
  • Lipophilicity : The methyl group in the parent compound increases Log P compared to polar derivatives like 1-methylimidazole-2-carboxylic acid, suggesting better membrane permeability .

Table 3: Bioactivity of Selected Analogues

Compound Biological Target IC₅₀/EC₅₀ Mechanism of Action References
CV-11974 (Benzimidazole derivative) Angiotensin II Receptor 0.033 mg/kg (IV) Competitive antagonist
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Antimicrobial targets Not reported Disrupts bacterial membranes
1-(4-Bromophenyl)-5-(3-methylphenyl)-1H-imidazole-4-carboxylic acid Bacterial enzymes ~5 µM Inhibition via steric hindrance

Key Observations:

  • Receptor Binding : Substituent position and electronic properties critically influence potency. For example, CV-11974’s tetrazolyl and ethoxy groups enhance angiotensin II receptor affinity .
  • Antimicrobial Activity : Imidazole derivatives with halogenated aryl groups show promise in disrupting microbial growth, likely due to interactions with membrane proteins .

Biological Activity

1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₂O₂, with a molecular weight of approximately 202.21 g/mol. The compound features an imidazole ring and a carboxylic acid functional group, which are critical for its biological interactions. The presence of a methyl group at the meta position on the phenyl ring contributes to its unique chemical properties and potential reactivity in biological systems.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, indicating its potential as an antibacterial or antifungal agent .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring plays a significant role in enzyme inhibition and receptor binding, which may contribute to its therapeutic effects. The compound's ability to form hydrogen bonds enhances its binding affinity to biological macromolecules, making it a subject of interest in medicinal chemistry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acidC₁₁H₁₀N₂O₂Methyl group at para position
1-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acidC₁₀H₉N₃O₄Contains a nitro group
1-(5-Chloro-2-methylphenyl)-5-(3-chlorophenyl)-1H-imidazole-4-carboxylic acidC₁₅H₁₂Cl₂N₂O₂Multiple halogen substitutions

These compounds differ primarily in their substituents on the phenyl ring or additional functional groups, which influence their chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to imidazole derivatives:

  • A study highlighted the synthesis of novel imidazole derivatives that showed significant inhibitory effects on HIV-1 integrase, with some derivatives achieving over 50% inhibition rates. This suggests potential applications in antiviral drug development .
  • Another research article focused on the synthesis of oxadiazole derivatives, demonstrating that modifications to similar heterocycles can lead to improved anticancer activities. This indicates that structural modifications in imidazole derivatives could enhance their therapeutic efficacy against various cancers .

Q & A

Basic: What are the recommended synthetic routes for 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via electrophilic substitution followed by hydrogenation. For example, N-methylimidazole derivatives are often functionalized using carbobenzoxy chloride, followed by catalytic hydrogenation to remove protecting groups . Alternative routes involve refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) with sodium acetate in acetic acid, as seen in analogous imidazole syntheses . Key factors affecting yield include:

  • Reaction time: Prolonged reflux (3–5 hours) improves crystallinity but risks side reactions.
  • Solvent choice: Acetic acid enhances solubility of intermediates, while DMF/acetic acid mixtures are optimal for recrystallization .
  • Catalyst selection: Palladium on carbon is preferred for hydrogenation steps to minimize byproducts .

Basic: What purification and characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Post-synthesis purification typically involves:

  • Recrystallization from DMF/acetic acid (1:1 v/v) to remove unreacted starting materials .
  • Column chromatography with silica gel and ethyl acetate/hexane gradients for intermediates .
    Characterization requires:
  • NMR spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylphenyl group integration at δ ~2.3 ppm for CH₃) .
  • X-ray crystallography: Resolves ambiguities in imidazole ring conformation and carboxylic acid orientation, as demonstrated in related imidazole-carboxylic acid structures .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:
Discrepancies between NMR and crystallographic data often arise from dynamic processes (e.g., tautomerism) or solvent effects. To address this:

  • Variable-temperature NMR: Identifies tautomeric equilibria by observing signal splitting at low temperatures .
  • DFT calculations: Compare computed chemical shifts (using Gaussian or ORCA) with experimental NMR data to validate dominant tautomers .
  • Multi-technique validation: Cross-reference IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and mass spectrometry (m/z 202.21 for [M+H]⁺) .

Advanced: What experimental design principles should guide the study of this compound’s coordination chemistry?

Methodological Answer:
To investigate metal coordination (e.g., with transition metals like Cu²⁺ or Zn²⁺):

  • pH control: The carboxylic acid group (pKa ~2–3) deprotonates in basic conditions, enabling chelation. Use buffered solutions (pH 4–7) to stabilize metal-ligand complexes .
  • Stoichiometric variation: Vary the metal-to-ligand ratio (1:1 to 1:3) to isolate mono- or polynuclear complexes.
  • Spectroscopic probes: UV-Vis (d-d transitions) and EPR (for paramagnetic metals) confirm coordination geometry . Reference structural analogs like 1H-imidazole-4,5-dicarboxylic acid complexes for comparative analysis .

Advanced: How can researchers optimize synthetic protocols to address low yields in scale-up experiments?

Methodological Answer:
Common scalability challenges include poor crystallinity and side reactions. Mitigation strategies:

  • Flow chemistry: Continuous flow systems improve heat distribution during reflux steps, reducing decomposition .
  • DoE (Design of Experiments): Use factorial designs to optimize variables (temperature, solvent volume, catalyst loading). For example, a 2³ factorial design can identify interactions between reflux time, acetic acid volume, and sodium acetate concentration .
  • In-line monitoring: FTIR or Raman spectroscopy tracks reaction progress in real time, enabling timely termination to maximize yield .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Waste disposal: Segregate acidic waste (e.g., reaction filtrates) and neutralize with sodium bicarbonate before disposal .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking: Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina. Compare binding affinities with known inhibitors .
  • QSAR modeling: Derive quantitative structure-activity relationships using descriptors like logP (calculated ~1.8) and polar surface area (PSA ~70 Ų) to predict membrane permeability .
  • Metabolic stability assays: Use liver microsome models (e.g., human CYP3A4) to assess oxidative degradation pathways .

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